N-(4-chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide
Overview
Description
N-(4-chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide: is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a chloro-substituted phenyl ring, a hydrazino group, and an oxobutanamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide typically involves the reaction of 4-chloro-2-methylaniline with appropriate reagents to introduce the hydrazino and oxobutanamide groups. One common method involves the following steps:
Formation of the Intermediate: 4-chloro-2-methylaniline is reacted with a suitable acylating agent to form an intermediate compound.
Hydrazination: The intermediate is then treated with hydrazine hydrate under controlled conditions to introduce the hydrazino group.
Oxobutanamide Formation: Finally, the compound undergoes a reaction with an appropriate oxobutanamide precursor to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydrazino group can form stable complexes with metal ions, which may also contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylaniline: A precursor in the synthesis of N-(4-chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide.
N-(4-chloro-2-methylphenyl)benzamide: Another compound with a similar phenyl ring structure but different functional groups.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-hydrazinyl-4-oxobutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-7-6-8(12)2-3-9(7)14-10(16)4-5-11(17)15-13/h2-3,6H,4-5,13H2,1H3,(H,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEQGXDOAJCERU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCC(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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